molecular formula C17H18FN7O2 B2610842 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1040675-78-2

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2610842
CAS No.: 1040675-78-2
M. Wt: 371.376
InChI Key: ZEVJCWDKLDJTAI-UHFFFAOYSA-N
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Description

The compound “(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone” is a piperazine-based hybrid molecule incorporating a tetrazole and an isoxazole moiety. Its structure features a central piperazine ring substituted with a 4-fluorophenyltetrazole group via a methyl linker and a 5-methylisoxazol-3-yl methanone group.

Properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-12-10-15(20-27-12)17(26)24-8-6-23(7-9-24)11-16-19-21-22-25(16)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJCWDKLDJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Piperazine Attachment: The next step involves the alkylation of piperazine with the previously formed tetrazole derivative. This reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Isoxazole Formation: The final step is the formation of the isoxazole ring. This can be done by reacting the piperazine-tetrazole intermediate with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes, either inhibiting or activating their function. The tetrazole ring might mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Tetrazole Scaffolds

Several structurally related compounds have been synthesized and characterized, offering insights into structure-activity relationships (SAR):

Compound 4 and 5 ()
  • Structure :
    • 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Comparison :
    • Both compounds share a thiazole core with substituted dihydro-pyrazole and triazole groups. The target compound differs by replacing the thiazole with a piperazine-isoxazole system.
    • Structural analysis via single-crystal diffraction reveals isostructural triclinic symmetry (P¯I) and planar conformations, except for one fluorophenyl group oriented perpendicularly .
Sulfonylpiperazine-Tetrazole Derivatives ()
  • Structure: 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone.
  • Comparison: These derivatives feature a sulfonylpiperazine group instead of a methanone-linked isoxazole. The thioether linker in these compounds may influence solubility and metabolic stability compared to the methyl linker in the target compound .
Arylpiperazine-Pyrazole Hybrids ()
  • Structure : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Comparison: The butanone linker and trifluoromethylphenyl group contrast with the tetrazole-isoxazole system in the target compound, suggesting divergent binding interactions in pharmacological targets .

Pharmacological and Physicochemical Properties

Anti-HIV Activity ()
  • Piroxicam Analogs : Compounds 13d, 13l, and 13m (EC50: 20–25 µM, SI > 26) demonstrated anti-HIV activity via integrase inhibition. While structurally distinct from the target compound, their piperazine-like scaffolds highlight the relevance of heterocyclic systems in antiviral design .
Crystallographic Stability
  • The isostructural compounds 4 and 5 () exhibit similar crystal packing despite halogen (Cl/F) differences, suggesting that substituent electronegativity minimally affects overall stability. This contrasts with sulfonylpiperazine derivatives (), where bulkier substituents may reduce crystallinity .

Tabulated Comparison of Key Compounds

Compound Core Structure Substituents Pharmacological Activity Synthesis Yield
Target Compound Piperazine-tetrazole 5-methylisoxazol-3-yl methanone Not reported Not reported
Compound 4 () Thiazole-dihydropyrazole 4-chlorophenyl, 4-fluorophenyltriazole Not reported ~80–90%
Sulfonylpiperazine () Piperazine-sulfonyl Phenylsulfonyl, tetrazole-thioether Not reported ~70–85%
Piroxicam Analogs () Isoxicam scaffold Piperazine-like modifications Anti-HIV (EC50: 20–25 µM) Not reported

Biological Activity

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features several key moieties:

  • Piperazine ring : Known for its versatility in pharmacology.
  • Tetrazole group : Often associated with bioactive compounds.
  • Isoxazole moiety : Implicated in various biological activities.

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the tetrazole ring through the reaction of 4-fluorobenzyl chloride with sodium azide.
  • Condensation reactions to link the piperazine and isoxazole components, optimized for yield and purity through techniques like recrystallization and chromatography.

The biological activity of this compound is hypothesized to involve:

  • Interaction with specific receptors or enzymes , potentially modulating biochemical pathways.
  • The piperazine moiety allows flexibility, enhancing binding affinity to target sites.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, compounds with similar structures have been shown to inhibit the growth of various pathogens, making them candidates for further development in treating infections .

Tyrosinase Inhibition

A notable study highlighted the compound's potential as a tyrosinase inhibitor , which is significant for treating hyperpigmentation disorders. The compound showed competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria. The presence of the tetrazole ring was crucial for this effect .

CompoundActivity (IC50)Target
Compound A0.18 μMTyrosinase
Compound B17.76 μMKojic Acid

Study 2: In Vitro Testing on Melanocytes

In vitro tests on B16F10 melanoma cells demonstrated that the compound reduced melanin production without cytotoxic effects, suggesting a therapeutic potential in skin disorders .

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